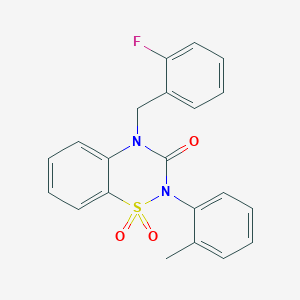

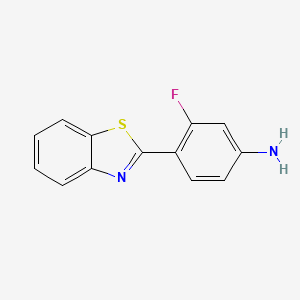

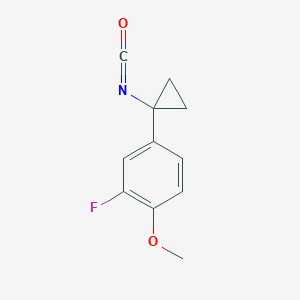

4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its diverse biological activities. Benzothiadiazines have been explored for their potential in treating various diseases, including cancer and viral infections, and as cognitive enhancers . The presence of fluorine atoms in such compounds often enhances their biological activity and pharmacokinetic properties .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives typically involves the formation of the thiadiazine ring and the introduction of substituents that confer specific properties to the molecules. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiadiazoles has been achieved through modifications to the Jacobsen cyclization process, allowing for the production of pure target compounds . Similarly, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are structurally related to the compound of interest, has been reported through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a thiadiazine ring, which can be further substituted with various functional groups. X-ray crystallography has been used to determine the structures of related compounds, revealing features such as planarity of the imidazo-thiadiazole entity and intramolecular hydrogen bonding . These structural analyses are crucial for understanding the interactions of the compounds with biological targets.

Chemical Reactions Analysis

Benzothiadiazines can undergo various chemical reactions, including transformations that modify the thiadiazine ring or its substituents. For example, a Semmler-Wolff type transformation has been described for the conversion of an oxime derivative of a benzothiadiazine to its N-acyl derivative . These reactions can be used to fine-tune the properties of the compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for instance, can significantly affect the lipophilicity, metabolic stability, and overall pharmacokinetic profile of these compounds . The presence of electron-withdrawing or electron-donating groups on the benzyl moieties can also impact their antiviral activity, as demonstrated by structure-activity relationship studies .

Scientific Research Applications

Synthesis and Biological Properties

The compound 4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to a class of molecules that have been studied for their synthetic routes and biological properties. For instance, research has shown that fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro in human breast cancer cell lines but are inactive against prostate, nonmalignant breast, and colon cells. This biphasic dose-response relationship indicates the compound's potential for pharmaceutical development, particularly due to its broad spectrum potency and lack of exportable metabolites in sensitive cells, which is crucial for its antitumor specificity (Hutchinson et al., 2001).

Pharmacological Development

Further studies have focused on the development of amino acid prodrugs of benzothiazoles to enhance their solubility and pharmacological profiles. Water-soluble, chemically stable prodrugs that can revert to their parent amine in vivo have been developed, showing significant potency against breast and ovarian tumor models. This approach addresses drug lipophilicity limitations and demonstrates manageable toxic side effects, highlighting the compound's suitability for clinical evaluation (Bradshaw et al., 2002).

Pharmaceutical Properties

The synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs have been another area of focus. A series of L-lysyl- and L-alanyl-amide prodrugs were synthesized to overcome formulation and bioavailability issues related to parenteral administration. These prodrugs exhibit good water solubility and stability, degrade to free base in vivo, and one particular lysyl-amide prodrug has been selected for phase 1 clinical evaluation, indicating promising advancements in benzothiazole-based cancer therapies (Hutchinson et al., 2002).

properties

IUPAC Name |

4-[(2-fluorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c1-15-8-2-5-11-18(15)24-21(25)23(14-16-9-3-4-10-17(16)22)19-12-6-7-13-20(19)28(24,26)27/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOMXQPSZHMJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)

![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)